molecular formula C10H7ClO2S B1628376 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid CAS No. 923772-93-4

3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B1628376
CAS No.: 923772-93-4
M. Wt: 226.68 g/mol
InChI Key: GAPFLTQPRZZYET-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S It is a derivative of benzothiophene, a heterocyclic aromatic organic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzothiophene.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be performed using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at different positions on the benzothiophene ring can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have different applications in research and industry.

Scientific Research Applications

3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives can be used in biological studies to understand the interaction with various biomolecules.

  • Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of a chlorine atom.

  • 3-Chloro-4-methylbenzothiophene: Similar structure but without the carboxylic acid group.

Uniqueness: 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid is unique due to its specific combination of chlorine, methyl, and carboxylic acid groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFLTQPRZZYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585504
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923772-93-4
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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